Enhanced Lipophilicity (LogP) for Superior Membrane Permeation over the 7-Amino Analog
The target compound exhibits a computed LogP value of 1.12, representing a 0.43 log unit increase in lipophilicity compared to the 7-amino analog (LogP 0.69) [1][2]. This significant difference indicates a higher partition coefficient into lipid membranes, directly predicting enhanced passive membrane permeability and potentially superior blood-brain barrier penetration for the methylamino derivative [1][2].
| Evidence Dimension | Computed octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 1.12 |
| Comparator Or Baseline | tert-Butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate (LogP = 0.69) |
| Quantified Difference | ΔLogP = +0.43 (62% more lipophilic) |
| Conditions | Computational prediction from chemical structure by Chem-space platform |
Why This Matters
A LogP increase of 0.43 units translates to meaningfully improved passive membrane diffusion, which is critical for CNS-targeted programs where brain exposure is a key selection criterion.
- [1] Chem-space. Tert-butyl 7-(methylamino)-4-azaspiro[2.5]octane-4-carboxylate. CSCS00120820329. CAS: 2769698-71-5. https://chem-space.com/CSCS00120820329-1DF452 View Source
- [2] Chem-space. Tert-butyl 7-amino-4-azaspiro[2.5]octane-4-carboxylate. CSCS00020800975. CAS: 2090136-41-5. https://chem-space.com/CSCS00020800975-5E6FA6 View Source
